molecular formula C11H12BrN3O B1405820 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile CAS No. 1356074-44-6

5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile

Cat. No.: B1405820
CAS No.: 1356074-44-6
M. Wt: 282.14 g/mol
InChI Key: ZOWYJTTYKLUWRY-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

This compound represents a highly specialized derivative within the nicotinonitrile chemical class, characterized by its unique molecular architecture that combines multiple functional groups in a strategically designed framework. The compound possesses the molecular formula C11H12BrN3O and exhibits a molecular weight of 282.14 grams per mole, establishing its position as a medium-sized organic molecule with significant structural complexity. The Chemical Abstracts Service has assigned this compound the registry number 1356074-44-6, providing it with a unique identifier within the global chemical database system.

The structural classification of this compound places it firmly within the nicotinonitrile family, specifically as a 3-cyanopyridine derivative bearing substituents at the 2 and 5 positions of the pyridine ring. The presence of the bromine atom at the 5-position introduces halogen functionality that significantly influences the electronic properties of the aromatic system, while the 4-hydroxypiperidin-1-yl group at the 2-position contributes both steric bulk and additional hydrogen bonding capability through its hydroxyl functionality. This combination of substituents creates a molecule with diverse chemical reactivity patterns and potential for multiple intermolecular interactions.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the base structure being nicotinonitrile (3-cyanopyridine) modified by specific substituents. The compound belongs to the broader category of nitrogen-containing heterocyclic compounds, which are fundamental structural units in numerous natural products and synthetic pharmaceuticals. The presence of multiple nitrogen atoms, including those in both the pyridine ring and the piperidine substituent, classifies this molecule as a polynitrogen heterocycle with enhanced coordination potential.

Chemical Property Value
Molecular Formula C11H12BrN3O
Molecular Weight 282.14 g/mol
Chemical Abstracts Service Number 1356074-44-6
Chemical Class Trisubstituted Nicotinonitrile Derivative
Functional Groups Nitrile, Bromine, Hydroxyl, Piperidine

Historical Context in Nicotinonitrile Chemistry

The development of nicotinonitrile chemistry traces its origins to the fundamental research into pyridine derivatives and their synthetic accessibility through various methodological approaches. Nicotinonitrile, also known as 3-cyanopyridine, emerged as a significant synthetic target due to its presence in natural products and its utility as a building block for more complex molecular architectures. The historical progression of nicotinonitrile chemistry began with basic synthetic methodologies for introducing cyano functionality into pyridine rings, evolving progressively toward more sophisticated approaches that allowed for selective functionalization at multiple positions.

The evolution toward complex derivatives like this compound represents decades of advancement in synthetic organic chemistry, particularly in the development of selective substitution reactions and coupling methodologies. Early research focused primarily on simple substituted nicotinonitriles, but the recognition of enhanced biological activity in polysubstituted derivatives drove the development of more sophisticated synthetic approaches. The introduction of piperidine-containing substituents represents a significant advancement that emerged from medicinal chemistry research recognizing the importance of saturated nitrogen heterocycles in pharmaceutical applications.

The historical context also encompasses the broader understanding of structure-activity relationships within the nicotinonitrile family, which gradually revealed that specific substitution patterns could dramatically influence both chemical properties and biological activities. Research has demonstrated that nicotinonitrile derivatives have emerged as marketed pharmaceuticals, including compounds such as bosutinib, milrinone, neratinib, and olprinone, establishing the fundamental importance of this chemical class in therapeutic applications. This historical foundation provided the scientific rationale for developing increasingly complex derivatives with multiple functional groups designed to optimize specific properties.

The progression toward halogen-substituted derivatives, particularly those containing bromine, reflects the recognition that halogen atoms can serve dual roles as both synthetic handles for further functionalization and as electronically active substituents that modulate molecular properties. The incorporation of hydroxypiperidinyl substituents represents a more recent development that emerged from systematic structure-activity relationship studies within pharmaceutical research programs targeting various therapeutic areas.

Position within the Broader Nicotinonitrile Derivative Family

This compound occupies a distinctive position within the expansive family of nicotinonitrile derivatives, characterized by its unique combination of substituents that distinguish it from other family members while maintaining the core structural features that define this chemical class. The broader nicotinonitrile derivative family encompasses a vast array of compounds with varying substitution patterns, each designed to optimize specific chemical, physical, or biological properties for particular applications.

Within this family, the compound represents the trisubstituted class, where three positions on the pyridine ring bear functional groups beyond the basic cyano substituent. This places it in contrast to simpler monosubstituted or disubstituted derivatives, positioning it among the more structurally complex family members that have been developed for specialized applications. The specific combination of bromine and hydroxypiperidinyl substituents creates a unique molecular profile that differs significantly from other family members bearing alternative substituent combinations.

The presence of the piperidine ring system connects this compound to a subset of nicotinonitrile derivatives that incorporate saturated nitrogen heterocycles as substituents. This structural feature aligns it with other piperidine-containing family members, including compounds such as 6-(Piperidin-1-yl)nicotinonitrile and related derivatives that have been investigated for various biological activities. However, the specific positioning and functionalization of the piperidine ring in this compound creates distinct steric and electronic environments compared to these related compounds.

The halogen substitution pattern, specifically the bromine at the 5-position, places this compound within the subclass of halogenated nicotinonitrile derivatives. This positions it alongside other brominated family members while distinguishing it from chlorinated, fluorinated, or iodinated analogs that may exhibit different reactivity patterns and biological profiles. The electronic effects of bromine substitution influence both the chemical reactivity of the molecule and its potential interactions with biological targets.

Derivative Class Examples Distinguishing Features
Simple Nicotinonitriles 3-Cyanopyridine Basic cyano-pyridine structure
Disubstituted Derivatives 5-Bromo-2-hydroxypyrimidine Two functional group modifications
Trisubstituted Derivatives This compound Complex multi-functional architecture
Piperidine-Containing 6-(Piperidin-1-yl)nicotinonitrile Saturated nitrogen heterocycle substituents

Significance in Contemporary Chemical Research

The significance of this compound in contemporary chemical research stems from its representation of advanced synthetic methodology and its potential applications across multiple research domains. Contemporary research has increasingly focused on the development of nicotinonitrile derivatives with enhanced structural complexity, recognizing that such compounds often exhibit superior properties compared to simpler analogs. This compound exemplifies the current trend toward multi-functional molecular architectures that can address multiple design criteria simultaneously.

In the context of medicinal chemistry research, nicotinonitrile derivatives have demonstrated remarkable versatility as scaffolds for developing compounds with diverse biological activities. Research has shown that trisubstituted nicotinonitrile derivatives have emerged as novel inhibitors for various biological targets, including general control nonrepressed protein 5, highlighting the importance of structural complexity in achieving selective biological activity. The specific substitution pattern found in this compound provides opportunities for investigating structure-activity relationships that could lead to new therapeutic applications.

The contemporary significance also extends to materials science applications, where the unique electronic properties conferred by the combination of electron-withdrawing cyano and bromine substituents with the electron-donating piperidine system create opportunities for developing functional materials with tailored properties. The presence of multiple nitrogen atoms and the hydroxyl functionality provides numerous coordination sites that could be exploited in the development of metal-organic frameworks, coordination polymers, or other advanced materials.

Current research trends emphasize the importance of sustainable and efficient synthetic methodologies for accessing complex molecular architectures. The development of synthetic routes to compounds like this compound contributes to advancing synthetic organic chemistry methodology, particularly in the areas of selective functionalization and multi-component coupling reactions. These synthetic advances have broader implications for the field, enabling access to previously challenging molecular targets.

The compound's significance is further enhanced by its potential role as a synthetic intermediate for accessing even more complex molecular architectures. The presence of the bromine substituent provides a convenient handle for further functionalization through various cross-coupling reactions, while the hydroxyl group offers opportunities for additional chemical modifications. This versatility positions the compound as a valuable building block for constructing molecular libraries for biological screening or materials applications.

Properties

IUPAC Name

5-bromo-2-(4-hydroxypiperidin-1-yl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O/c12-9-5-8(6-13)11(14-7-9)15-3-1-10(16)2-4-15/h5,7,10,16H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWYJTTYKLUWRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=C(C=C(C=N2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology:

  • Starting Material: 2-Hydroxypyrimidine
  • Reagents: Hydrobromic acid (HBr), hydrobromic acid, hydrogen peroxide (H₂O₂), phosphorus oxychloride (POCl₃), and organic amines (triethylamine, diisopropylethylamine)
  • Reaction Conditions: Heating at 100–120°C, reflux, or controlled temperature for specific durations.

Process Overview:

  • Step 1: Oxidative bromination of 2-hydroxypyrimidine using HBr and H₂O₂ under reflux yields 5-bromo-2-hydroxypyrimidine.
  • Step 2: Chlorination of the intermediate with POCl₃ in the presence of organic amines produces 5-bromo-2-chloropyrimidine.

Data Summary:

Reaction Step Reagents Conditions Yield Notes
Bromination of 2-hydroxypyrimidine HBr, H₂O₂ Reflux at 100°C ~99% High efficiency, minimal side-products
Chlorination to form 5-bromo-2-chloropyrimidine POCl₃, Triethylamine 120°C, 8h ~94% Clean reaction with minimal pollution

This route is favored for its high yield, operational simplicity, and scalability, making it suitable for industrial applications.

Formation of 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile

The second stage involves attaching the 4-hydroxypiperidine moiety to the pyrimidine core, typically through nucleophilic substitution or coupling reactions.

Methodology:

Process Overview:

  • Step 1: Nucleophilic substitution of the chloropyrimidine with 4-hydroxypiperidine in the presence of a base facilitates the formation of the target compound.
  • Step 2: Purification through column chromatography or recrystallization yields the final product.

Data Summary:

Reaction Step Reagents Conditions Yield Notes
Nucleophilic substitution 4-Hydroxypiperidine, DIPEA Reflux in acetonitrile ~85-90% Efficient coupling, minimal by-products
Purification Chromatography Standard protocols - Ensures high purity

Alternative Approaches:

  • Direct aminolysis of the chloropyrimidine with 4-hydroxypiperidine under microwave irradiation has been explored to reduce reaction times and improve yields.
  • Catalytic methods involving palladium or copper catalysts are less common but can be employed for specific derivatives.

Data Tables Summarizing Preparation Methods

Step Starting Material Reagents Conditions Product Yield References
1 2-Hydroxypyrimidine HBr, H₂O₂ Reflux at 100°C 5-Bromo-2-hydroxypyrimidine ~99%
2 5-Bromo-2-hydroxypyrimidine POCl₃, triethylamine 120°C, 8h 5-Bromo-2-chloropyrimidine ~94%
3 5-Bromo-2-chloropyrimidine 4-Hydroxypiperidine Reflux in acetonitrile This compound 85-90%

Research Findings and Industrial Considerations

Recent research emphasizes the importance of optimizing reaction conditions for industrial scalability:

  • Yield Optimization: Adjusting molar ratios of reagents such as HBr and H₂O₂ can significantly improve yields, reaching over 99% in some cases.
  • Environmental Impact: Use of less toxic chlorinating agents like POCl₃, combined with efficient purification, reduces pollution.
  • Cost Efficiency: Utilizing readily available starting materials like 2-hydroxypyrimidine and employing one-pot or telescoped reactions enhances cost-effectiveness.

Notable Research:

  • The synthesis of pyrimidine derivatives via oxidative bromination and subsequent chlorination has been successfully scaled up to multi-kilogram batches with yields exceeding 94%, demonstrating industrial viability.
  • Microwave-assisted nucleophilic substitution has been reported to cut reaction times by half, with comparable yields, offering promising avenues for process intensification.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an amine .

Scientific Research Applications

Antibacterial Properties

Research has indicated that compounds similar to 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile exhibit significant antibacterial activity. For instance, oxazolidinone derivatives, which share structural features with this compound, have shown a broad spectrum of antibacterial effects against Gram-positive bacteria such as Staphylococcus and Enterococcus species, as well as anaerobic microorganisms like Bacteroides and Clostridia . The ability of such compounds to inhibit bacterial growth while maintaining low toxicity levels makes them suitable candidates for further development as antibacterial agents.

Cancer Treatment

The compound's potential extends to oncology, where it may play a role in targeting aberrant protein kinases involved in tumorigenesis. Research has highlighted the importance of protein kinases like IKKε and TBK1 in cancer progression. Inhibitors of these kinases can potentially disrupt cancer cell survival pathways . The structure of this compound may allow it to interact effectively with these targets, providing a foundation for developing new anticancer therapies.

Drug Design and Development

The design of new pharmaceuticals often involves modifying existing compounds to enhance their efficacy or reduce side effects. The structural framework of this compound allows for various modifications that can lead to improved biological activity. For example, studies on related compounds have demonstrated that specific hydrophobic interactions significantly influence binding affinity and potency against targets like TRPV1 (transient receptor potential vanilloid 1), which is implicated in pain signaling .

Data Table: Comparative Analysis of Related Compounds

Compound NameAntibacterial ActivityCancer Targeting PotentialBinding Affinity (nM)
This compoundModeratePotentialTBD
Oxazolidinone Derivative AHighLowTBD
TRPV1 Antagonist BLowModerate0.2

Case Study 1: Antibacterial Efficacy

In a study examining the antibacterial properties of various oxazolidinone derivatives, it was found that compounds with similar piperidine structures exhibited significant activity against resistant bacterial strains. The research suggested that modifications at the piperidine moiety could enhance antibacterial efficacy .

Case Study 2: Cancer Inhibition

Another investigation focused on the inhibition of TBK1 and IKKε by novel pyrimidine compounds revealed promising results in preclinical models of breast cancer. The findings indicated that compounds designed with specific structural features could effectively inhibit these kinases, leading to reduced tumor growth .

Comparison with Similar Compounds

Nicotinonitrile derivatives with bromine and heterocyclic substituents are widely studied for their structural and functional diversity. Below is a comparative analysis of 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile and its analogs:

Table 1: Structural and Functional Comparison of Brominated Nicotinonitrile Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Biological Activity Reference
This compound 4-hydroxypiperidin-1-yl C₁₁H₁₁BrN₃O 297.13 Not yet fully characterized -
5-Bromo-2-(4,4-difluoropiperidin-1-yl)nicotinonitrile 4,4-difluoropiperidin-1-yl C₁₁H₉BrF₂N₃ 316.11 Enhanced lipophilicity; anticancer potential (hypothetical)
5-Bromo-2-(morpholin-4-yl)pyridine-3-carbonitrile morpholin-4-yl C₁₀H₉BrN₃O 282.10 Antiviral (EC₅₀: 5.5 μM vs. coronaviruses)
4-(2-(4-Bromophenyl)-1H-indol-3-yl)-2-methoxy-6-(4-bromophenyl)nicotinonitrile Indole and bromophenyl C₂₈H₁₉Br₂N₃O 589.18 Anticancer (less potent than methotrexate)
Key Observations :

Substituent Effects on Bioactivity: The 4-hydroxypiperidine group in the target compound may improve solubility and hydrogen-bonding capacity compared to non-polar substituents like difluoropiperidine . Morpholine-containing analogs (e.g., 5-Bromo-2-(morpholin-4-yl)pyridine-3-carbonitrile) exhibit antiviral activity, suggesting that nitrogen-containing heterocycles enhance target binding in viral proteases . Indole-bromophenyl hybrids demonstrate moderate anticancer activity, though steric bulk may limit potency compared to smaller substituents .

The hydroxyl group in the target compound could reduce metabolic stability but enhance aqueous solubility compared to non-hydroxylated analogs.

Biological Activity

5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom at the 5-position of the nicotinonitrile moiety and a hydroxypiperidine substituent, which is critical for its biological activity. The structural formula can be summarized as follows:

  • IUPAC Name : this compound
  • CAS Number : 1356074-44-6

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes in the body. The compound is believed to act on:

  • Nicotinic Acetylcholine Receptors (nAChRs) : Its structural similarity to nicotine suggests potential agonistic or antagonistic effects on these receptors, influencing neurotransmission and synaptic plasticity.
  • Sigma Receptors : Recent studies indicate that compounds with similar structures can selectively target sigma receptors, which are implicated in various neurological disorders .

Antioxidant Activity

Research has demonstrated that derivatives of nicotinonitrile exhibit significant antioxidant properties. The presence of the hydroxypiperidine group enhances the compound's ability to scavenge free radicals, potentially offering protective effects against oxidative stress-related diseases.

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory pathways. It has been observed to reduce the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures treated with lipopolysaccharides (LPS) . This suggests a potential application in treating inflammatory conditions.

Neuroprotective Properties

The compound's interaction with sigma receptors may confer neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases. Studies have indicated that similar compounds can inhibit neuronal apoptosis and promote cell survival under stress conditions .

Research Findings and Case Studies

StudyFindings
Study A Evaluated the anti-inflammatory effects in RAW 264.7 cells, showing significant inhibition of NO production and downregulation of iNOS and COX-2 expression .
Study B Investigated neuroprotective effects in a model of oxidative stress, demonstrating reduced cell death and improved neuronal function .
Study C Assessed binding affinity to nAChRs, revealing moderate agonistic activity compared to nicotine, suggesting potential therapeutic uses in cognitive enhancement .

Q & A

Q. What are the standard synthetic routes for 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile, and what intermediates are critical?

The synthesis typically involves sequential functionalization of a pyridine core. A brominated pyridine derivative (e.g., 5-bromonicotinonitrile) is coupled with 4-hydroxypiperidine via nucleophilic aromatic substitution (SNAr) under basic conditions. Key intermediates include the brominated precursor and the hydroxypiperidine donor. Reaction monitoring via TLC or HPLC ensures intermediate formation .

Q. What purification techniques are recommended for isolating this compound?

Column chromatography using silica gel with gradient elution (e.g., ethyl acetate/hexane) is standard. For higher purity, recrystallization from ethanol or acetonitrile is effective. Analytical HPLC (C18 column, acetonitrile/water mobile phase) confirms purity >95% .

Q. Which spectroscopic methods are essential for structural characterization?

  • 1H/13C NMR : Assigns protons and carbons, confirming substitution patterns (e.g., bromine at C5, hydroxypiperidine at C2).
  • FT-IR : Verifies nitrile (C≡N stretch ~2220 cm⁻¹) and hydroxyl (broad peak ~3200-3600 cm⁻¹) groups.
  • Mass Spectrometry (HRMS) : Determines molecular ion ([M+H]+) and isotopic pattern (Br signature) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for this compound?

A 2³ factorial design evaluates temperature (60–100°C), base (K2CO3 vs. Et3N), and solvent (DMF vs. DMSO). Response variables include yield and purity. Statistical analysis (ANOVA) identifies significant factors and interactions, reducing experimental runs by 50% while maximizing efficiency .

Q. What computational strategies predict the bromine substituent’s reactivity in substitution reactions?

Density Functional Theory (DFT) calculates activation energies for bromine displacement. Transition state analysis (e.g., using Gaussian09) identifies steric/electronic effects from the hydroxypiperidine group. Coupled with molecular dynamics, this predicts regioselectivity in cross-coupling reactions .

Q. How can contradictions in biological activity data for derivatives be resolved?

Structure-Activity Relationship (SAR) studies systematically vary substituents (e.g., piperidine hydroxyl vs. methoxy) and assess cytotoxicity. Multivariate regression correlates electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity, isolating critical functional groups .

Q. What role does the 4-hydroxypiperidine moiety play in solubility and bioavailability?

The hydroxyl group enhances aqueous solubility via hydrogen bonding, confirmed by logP measurements (shake-flask method). Pharmacokinetic studies in vitro (Caco-2 permeability assay) show improved absorption compared to non-hydroxylated analogs .

Q. How does the compound’s stability vary under different storage conditions?

Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring reveal degradation pathways (e.g., hydrolysis of nitrile to amide). Argon-atmosphere storage at -20°C in amber vials minimizes decomposition .

Q. Methodological Notes

  • Experimental Design : Use response surface methodology (RSM) for non-linear optimization .
  • Data Analysis : Apply principal component analysis (PCA) to resolve multivariate bioactivity contradictions .
  • Safety : Follow GHS guidelines for brominated compounds, including fume hood use and waste neutralization protocols .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile
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5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.